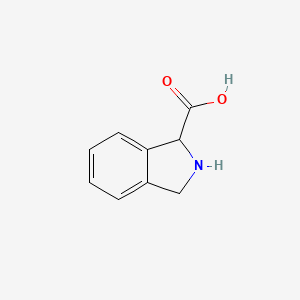

2,3-Dihydro-1H-isoindole-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-isoindole-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-4,8,10H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKFBEJYOHXPIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10985617 | |

| Record name | 2,3-Dihydro-1H-isoindole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66938-02-1 | |

| Record name | 2,3-Dihydro-1H-isoindole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-1H-isoindole-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Historical synthesis of 2,3-Dihydro-1H-isoindole-1-carboxylic acid

An In-Depth Technical Guide to the Historical Synthesis of 2,3-Dihydro-1H-isoindole-1-carboxylic Acid

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Isoindoline-1-Carboxylic Acid Scaffold

The 2,3-dihydro-1H-isoindole, or isoindoline, framework is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for targeting complex biological receptors. The introduction of a carboxylic acid at the C1 position, affording this compound, adds a critical point of functionality. This chiral center and the acidic handle are instrumental in modern drug design, enabling specific stereochemical interactions and providing an anchor for further synthetic elaboration.

This guide provides a historical synthesis of the key methodologies developed for the construction of this valuable scaffold. We will journey from classical reductionist approaches to modern, highly efficient catalytic cyclizations, offering field-proven insights into the causality behind the evolution of these synthetic strategies. The narrative is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to access this pivotal molecular architecture.

Chapter 1: Foundational Strategies - The Era of Reduction

Early approaches to the synthesis of the isoindoline core logically relied on the reduction of more accessible, oxidized precursors such as phthalimides or isoindoles. The core principle was the saturation of the pyrrole ring of the isoindole system, a task primarily accomplished through catalytic hydrogenation.

Catalytic Hydrogenation of Isoindole Precursors

The most direct historical route involves the hydrogenation of an unsaturated precursor, such as an isoindole-1-carboxylic acid derivative. This approach is conceptually straightforward but presents challenges in chemoselectivity, particularly in preventing over-reduction of the benzene ring or side reactions.

The choice of catalyst and conditions is paramount. Early methodologies often employed powerful hydrogenation catalysts under forcing conditions. A representative historical approach involves the hydrogenation of the corresponding isoindole-1-carboxylic acid methyl ester hydrochloride using a rhodium-on-carbon catalyst.[3] Rhodium is a highly active catalyst capable of reducing aromatic systems, but by carefully controlling the reaction conditions (e.g., solvent, pressure, and temperature), the reduction can be selectively stopped at the isoindoline stage.

More recently, methodologies using platinum-on-carbon (Pt/C) in an acidic aqueous medium have been developed for the hydrogenation of unprotected indoles to indolines, a strategy that is conceptually applicable here.[4] The acid serves to protonate the indole ring system, disrupting its aromaticity and facilitating reduction under milder conditions.[4]

Workflow: Catalytic Hydrogenation Approach

Caption: General workflow for the synthesis via catalytic hydrogenation.

Protocol 1: Catalytic Hydrogenation of Methyl Isoindole-1-carboxylate

This protocol is a representative synthesis based on established literature procedures for similar transformations.[3]

-

Catalyst Preparation: To a hydrogenation vessel, add 10% rhodium on carbon (Rh/C, ~5 mol%).

-

Reaction Setup: Dissolve this compound, methyl ester, hydrochloride (1.0 eq) in a solvent mixture of methanol and acetic acid (e.g., 20:1 v/v).[3]

-

Hydrogenation: Add the substrate solution to the hydrogenation vessel. Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with H₂ (typically 50-100 psi) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Carefully depressurize and purge the vessel with nitrogen. Remove the catalyst by filtration through a pad of Celite®.

-

Isolation: Concentrate the filtrate in vacuo. The resulting residue can be purified by recrystallization (e.g., from methanol-ether) to yield the pure methyl octahydro-1H-isoindole-1-carboxylate hydrochloride.[3]

-

Hydrolysis: The final carboxylic acid can be obtained by standard ester hydrolysis (e.g., using aqueous LiOH or HCl).

| Parameter | Value/Condition | Rationale |

| Catalyst | 10% Rh/C | Highly active for aromatic reduction, but can be controlled.[3] |

| Solvent | Methanol/Acetic Acid | Acetic acid can aid in activating the substrate for reduction. |

| Pressure | 50-100 psi H₂ | Sufficient pressure to drive the reaction without requiring extreme equipment. |

| Temperature | Room Temperature | Milder conditions help prevent over-reduction of the benzene ring. |

Chapter 2: The Paradigm Shift - Palladium-Catalyzed Intramolecular Cyclization

While effective, reductionist strategies are inherently limited by the availability of suitable precursors. The late 20th and early 21st centuries saw a paradigm shift towards transition-metal-catalyzed reactions that could construct the heterocyclic ring system in a single, atom-economical step. Palladium catalysis, in particular, has proven exceptionally powerful.

Intramolecular α-Arylation of Amino Acid Esters

A landmark development in the field is the palladium(0)-catalyzed intramolecular α-arylation of α-amino acid esters.[5] This elegant strategy involves the cyclization of a linear precursor, typically an ester derived from glycine or another amino acid, onto an ortho-halogenated benzene ring. This method offers high efficiency and, crucially, allows for the selective synthesis of either the unsaturated isoindole or the saturated isoindoline simply by a slight modification of the reaction conditions.[5]

The catalytic cycle is believed to proceed via an oxidative addition of the palladium(0) catalyst to the aryl halide bond, followed by coordination to the enolate of the amino ester. A subsequent reductive elimination step forms the new carbon-carbon bond, closing the five-membered ring and regenerating the active Pd(0) catalyst. The choice of ligand on the palladium catalyst is critical for achieving high yields and selectivity.

Mechanism: Pd(0)-Catalyzed Intramolecular α-Arylation

Caption: Simplified mechanism of Pd(0)-catalyzed intramolecular arylation.

Protocol 2: Selective Synthesis of Isoindoline-1-carboxylate Esters

This protocol is based on the palladium-catalyzed methodology developed for selective isoindole and isoindoline synthesis.[5]

-

Precursor Synthesis: Synthesize the starting N-(2-bromobenzyl)glycine ethyl ester via standard alkylation of glycine ethyl ester with 2-bromobenzyl bromide.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the N-(2-bromobenzyl)glycine ethyl ester (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

-

Solvent and Base: Add a dry, degassed solvent such as toluene or dioxane. Add a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 eq).

-

Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C). The specific conditions, particularly the choice of base and ligand, will dictate the selectivity between the isoindole and isoindoline products.[5]

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

| Parameter | Value/Condition | Rationale |

| Catalyst | Pd₂(dba)₃ / Xantphos | A common and effective Pd(0) source and bulky ligand system for C-N and C-C cross-coupling. |

| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases required to generate the ester enolate without competing side reactions. |

| Solvent | Toluene / Dioxane | High-boiling, aprotic solvents suitable for palladium catalysis. |

| Selectivity | Condition-dependent | Subtle changes in base, ligand, and temperature can favor either elimination (isoindole) or direct cyclization (isoindoline).[5] |

Chapter 3: The Modern Frontier - Asymmetric Synthesis

For applications in drug development, control over stereochemistry is not just desirable; it is mandatory. The synthesis of enantiomerically pure this compound represents the modern frontier. Asymmetric methodologies aim to set the C1 stereocenter with high fidelity during the ring-forming step.

Diastereoselective Intramolecular Allylic Amination

A sophisticated approach utilizes a palladium-catalyzed intramolecular allylic amination reaction.[6] This method employs a chiral auxiliary, such as a tert-butylsulfinamide group, attached to the nitrogen atom of the acyclic precursor. This auxiliary directs the stereochemical outcome of the cyclization, leading to the formation of the isoindoline product with high diastereoselectivity. The auxiliary can then be cleaved under acidic conditions to reveal the free secondary amine of the isoindoline ring.

This method showcases the power of substrate-controlled stereoselection and highlights the intricate interplay between catalyst, substrate, and reaction conditions required to achieve high levels of asymmetric induction.[6]

Workflow: Asymmetric Synthesis via Allylic Amination

References

- 1. mdpi.com [mdpi.com]

- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 3. prepchem.com [prepchem.com]

- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective synthesis of either isoindole- or isoindoline-1-carboxylic acid esters by Pd(0)-catalyzed enolate arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1H-isoindole-1-carboxylic Acid

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of molecular entities is paramount. 2,3-Dihydro-1H-isoindole-1-carboxylic acid, a constrained bicyclic analog of the amino acid proline, represents a scaffold of significant interest. Its rigid structure offers a unique conformational tool for medicinal chemists aiming to design potent and selective ligands for various biological targets. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is the foundational data upon which its potential for therapeutic application and process development is built.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Recognizing that experimental data for this specific molecule is not extensively published, we pivot from a simple data sheet to a practical, in-depth guide. We will present the available data, supplement it with reliable computational predictions, and, most critically, provide detailed, field-proven experimental protocols for researchers to determine these vital parameters in their own laboratories. This approach is designed to empower researchers, scientists, and drug development professionals with both the foundational knowledge and the practical tools necessary for their work.

Core Physicochemical Profile

Direct experimental data for this compound is sparse in publicly accessible literature. However, by consolidating information from chemical suppliers and computational prediction platforms, a core profile can be assembled. It is crucial to treat predicted values as estimations that require experimental verification.

| Property | Value / Data | Source |

| Molecular Formula | C₉H₉NO₂ | |

| Molecular Weight | 163.17 g/mol | |

| CAS Number | 66938-02-1 | [1] |

| Boiling Point | 347.2 ± 42.0 °C (Predicted) | [1] |

| Density | 1.286 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.80 ± 0.20 (Predicted, Carboxylic Acid) | [1] |

| Storage | Room Temperature, Sealed in Dry, Keep in Dark Place | [1] |

Note: The predicted pKa likely refers to the carboxylic acid group. The secondary amine in the isoindole ring will have a distinct, more basic pKa.

Structural and Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| SMILES | OC(=O)C1NCc2ccccc12 | [2] |

| InChI | 1S/C9H9NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-4,8,10H,5H2,(H,11,12) | [2] |

| InChI Key | IYBWNJXJADKBLH-UHFFFAOYSA-N |

Experimental Determination of Key Physicochemical Properties

The true utility of a compound in research and development is defined by experimentally verified data. The following sections provide robust, step-by-step protocols for determining the most critical physicochemical parameters for this compound.

Acid Dissociation Constant (pKa) Determination

The pKa value is critical as it governs a molecule's ionization state at a given pH, which in turn dictates its solubility, permeability, and receptor-binding interactions. As an amphoteric molecule with both a carboxylic acid (acidic) and a secondary amine (basic) group, this compound will have at least two pKa values. Potentiometric titration is a reliable and accessible method for their determination.[3][4]

Protocol: pKa Determination by Potentiometric Titration

Principle: A solution of the compound is titrated with a strong acid and a strong base, and the pH is monitored continuously. The pKa values correspond to the pH at the half-equivalence points on the resulting titration curve.[5]

Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[3][4]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a known volume (e.g., 20 mL) of deionized, CO₂-free water to create a sample solution of approximately 1-2 mM. If solubility is limited, a co-solvent like methanol or ethanol may be used, but its effect on pKa must be noted.

-

To maintain constant ionic strength, add a background electrolyte such as 0.15 M KCl to the solution.[3][4]

-

-

Titration - Basic pKa (Amine):

-

Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a micro-stir bar.

-

Titrate the solution with a standardized solution of 0.1 M HCl, adding small, precise aliquots (e.g., 10-50 µL).

-

Record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point (indicated by a sharp drop in pH).

-

-

Titration - Acidic pKa (Carboxylic Acid):

-

Prepare a fresh sample solution as in step 2.

-

Titrate this solution with a standardized solution of 0.1 M NaOH, following the same procedure as for the acid titration. Continue well past the equivalence point (indicated by a sharp rise in pH).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve. The equivalence point(s) are the peak(s) of the first derivative curve.[6]

-

The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[7] For a diprotic substance, this process is repeated for each ionizable group.

-

Causality: Maintaining constant ionic strength minimizes changes in the activity coefficients of the ions, ensuring the measured pH accurately reflects the pKa.[3] Using CO₂-free water prevents interference from carbonic acid.

References

- 1. This compound | 66938-02-1 [amp.chemicalbook.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. asdlib.org [asdlib.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,3-Dihydro-1H-isoindole-1-carboxylic acid

Introduction to 2,3-Dihydro-1H-isoindole-1-carboxylic acid

This compound, also known as isoindoline-1-carboxylic acid, is a heterocyclic compound with the molecular formula C₉H₉NO₂.[1][2][3] Its structure features a bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring, with a carboxylic acid group at the 1-position. This scaffold is of interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules.

Accurate structural elucidation is paramount in the synthesis and application of such compounds, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will provide a detailed interpretation of the expected ¹H and ¹³C NMR spectra, facilitating the identification and characterization of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established chemical shift increments, analysis of substituent effects, and comparison with spectral data of structurally related isoindoline derivatives.[4][5][6]

Molecular Structure with Atom Numbering

To facilitate the discussion of NMR data, the atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.5 - 4.8 | t | ~7.5 |

| H-N2 | 2.5 - 3.5 | br s | - |

| H-3a | 4.2 - 4.5 | dd | ~12.0, 7.5 |

| H-3b | 4.0 - 4.3 | dd | ~12.0, 7.5 |

| H-4 | 7.2 - 7.4 | d | ~7.5 |

| H-5 | 7.1 - 7.3 | t | ~7.5 |

| H-6 | 7.1 - 7.3 | t | ~7.5 |

| H-7 | 7.0 - 7.2 | d | ~7.5 |

| COOH | 10.0 - 13.0 | br s | - |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 60 - 65 |

| C-3 | 50 - 55 |

| C-3a | 140 - 145 |

| C-4 | 127 - 130 |

| C-5 | 125 - 128 |

| C-6 | 125 - 128 |

| C-7 | 122 - 125 |

| C-7a | 135 - 140 |

| COOH | 170 - 175 |

Rationale for Spectral Predictions

¹H NMR Spectrum Interpretation

-

Aromatic Protons (H-4, H-5, H-6, H-7): These protons are expected to resonate in the aromatic region, typically between 7.0 and 7.4 ppm. The specific chemical shifts will be influenced by the electron-donating nature of the isoindoline ring system. H-4 and H-7 will likely appear as doublets due to coupling with their respective single ortho neighbors, while H-5 and H-6 will appear as triplets (or more complex multiplets if long-range couplings are resolved) due to coupling with their two ortho neighbors.

-

Methylene Protons (H-3a and H-3b): The two protons on C-3 are diastereotopic and are expected to show distinct signals. They will likely appear as a pair of doublets of doublets due to geminal coupling to each other and vicinal coupling to H-1. Their chemical shifts are anticipated in the range of 4.0 to 4.5 ppm, being deshielded by the adjacent nitrogen and aromatic ring.

-

Methine Proton (H-1): This proton, attached to the carbon bearing the carboxylic acid and adjacent to the nitrogen, is expected to be significantly deshielded and will likely appear as a triplet due to coupling with the two H-3 protons. Its predicted chemical shift is between 4.5 and 4.8 ppm.

-

NH Proton (H-N2): The chemical shift of the N-H proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. It is expected to appear as a broad singlet in the range of 2.5 to 3.5 ppm.

-

Carboxylic Acid Proton (COOH): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, generally between 10.0 and 13.0 ppm.[7][8] Its broadness is due to hydrogen bonding and chemical exchange.

¹³C NMR Spectrum Interpretation

-

Carbonyl Carbon (COOH): The carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm.[7]

-

Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): The aromatic carbons will resonate in the typical range of 120-145 ppm. The quaternary carbons (C-3a and C-7a) will be further downfield than the protonated carbons.

-

Methine Carbon (C-1): This carbon, attached to both a nitrogen and a carboxylic acid group, will be significantly deshielded and is predicted to appear between 60 and 65 ppm.

-

Methylene Carbon (C-3): The C-3 carbon, adjacent to the nitrogen atom, is expected to resonate in the range of 50-55 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A standardized workflow for NMR analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its ability to dissolve carboxylic acids and to slow down the exchange of the NH and COOH protons, often resulting in sharper peaks.[9][10] Methanol-d₄ (CD₃OD) is another option, though it will cause the exchange of the NH and COOH protons with deuterium.[11]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR:

-

Use a standard single-pulse experiment.

-

Set a spectral width of approximately 16 ppm.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1-2 seconds.

-

-

For ¹³C NMR:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended for quantitative analysis, though a shorter delay can be used for qualitative spectra.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.

-

Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[10]

-

Advanced NMR Experiments for Structural Confirmation

To unequivocally assign all proton and carbon signals, 2D NMR experiments are highly recommended.

Caption: Key 2D NMR correlations for structural elucidation.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would show correlations between H-1 and H-3, and among the aromatic protons (H-4 with H-5, H-5 with H-6, etc.), confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to its corresponding carbon signal (e.g., H-1 to C-1, H-3 to C-3).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and piecing together the molecular framework. For example, correlations from H-1 to C-3, C-7a, and the carboxyl carbon would be expected.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, along with a robust experimental protocol for data acquisition. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can more confidently identify and characterize this compound in their synthetic and analytical workflows. The application of advanced 2D NMR techniques will further solidify the structural assignment, ensuring the scientific integrity of subsequent research and development activities.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 66938-02-1 [amp.chemicalbook.com]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. chem.washington.edu [chem.washington.edu]

- 11. thieme-connect.de [thieme-connect.de]

Structural Elucidation of 2,3-Dihydro-1H-isoindole-1-carboxylic acid: A Guide to FTIR and Mass Spectrometry Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-1H-isoindole-1-carboxylic acid is a bicyclic non-proteinogenic amino acid analog. Its unique constrained structure, featuring an isoindole core, makes it a valuable scaffold in medicinal chemistry and drug development. Accurate and unambiguous structural confirmation is the bedrock of any research involving novel chemical entities. This technical guide provides an in-depth exploration of two cornerstone analytical techniques, Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), for the comprehensive characterization of this molecule. We will move beyond procedural outlines to discuss the causality behind experimental choices, ensuring a self-validating approach to data acquisition and interpretation.

Introduction: The Structural Significance of this compound

The molecule this compound (Molecular Formula: C₉H₉NO₂, Molecular Weight: 163.17 g/mol ) integrates several key functional groups onto a rigid bicyclic frame: a secondary amine, a carboxylic acid, and a benzene ring.[1][2] This combination dictates its chemical reactivity, pharmacological potential, and the analytical strategies required for its characterization. The isoindole moiety is a privileged structure in drug discovery, and understanding its integrity is paramount. This guide will equip the researcher with the foundational knowledge to confirm the presence and connectivity of these functional groups using orthogonal analytical methods.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Group Vibrations

FTIR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum provides a unique molecular "fingerprint." For this compound, FTIR is exceptionally powerful for confirming the simultaneous presence of the carboxylic acid and the secondary amine.

Theoretical Underpinnings & Expected Spectral Features

The structure of our target molecule suggests several key vibrational modes that will be prominent in its IR spectrum. The presence of both a hydrogen-bond donor (-OH and -NH) and acceptor (C=O) means that intermolecular hydrogen bonding will significantly influence the spectrum, particularly by broadening the stretching bands.[3]

Table 1: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group & Bond Vibration | Expected Appearance | Rationale & Authoritative Source |

| 3300 - 2500 | Carboxylic Acid: O-H Stretch | Very Strong, Very Broad | This characteristically broad absorption is due to strong hydrogen-bonding dimers and often overlaps with C-H stretches.[3][4][5] |

| ~3300 | Secondary Amine: N-H Stretch | Medium, Sharp (may be obscured by O-H) | Secondary amines typically show a single N-H stretching band. Its intensity can vary.[4][6] |

| ~3030 | Aromatic: C-H Stretch | Weak to Medium, Sharp | Absorption just above 3000 cm⁻¹ is indicative of C-H bonds on an aromatic ring.[7][8] |

| 2990 - 2850 | Aliphatic: C-H Stretch | Medium, Sharp | These peaks arise from the CH and CH₂ groups in the dihydroisoindole ring. |

| 1760 - 1690 | Carboxylic Acid: C=O Stretch | Very Strong, Sharp | The carbonyl stretch is one of the most intense peaks in the spectrum. Its position can shift based on hydrogen bonding, often appearing around 1710 cm⁻¹ for dimeric acids.[3][5] |

| 1600 & 1500 | Aromatic Ring: C=C Stretch | Medium, Sharp | These two bands are characteristic of the benzene ring skeletal vibrations.[7][8] |

| 1440 - 1395 | Carboxylic Acid: O-H Bend | Medium | This bending vibration can sometimes be difficult to distinguish from C-H bending bands in the same region.[3] |

| 1320 - 1210 | Carboxylic Acid: C-O Stretch | Strong | This stretch, coupled with the O-H stretch, is definitive for a carboxylic acid group.[3] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for this type of solid sample due to its minimal sample preparation requirements and high reproducibility.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible intensity.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. No further baseline correction should be necessary if the sample contact is good.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Visualization: FTIR Analysis Workflow

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry: Unveiling Molecular Weight and Structural Fragments

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it serves two primary purposes:

-

Unambiguous confirmation of the molecular weight.

-

Structural elucidation through analysis of fragmentation patterns.

Given the molecule's polarity and modest thermal stability, Electrospray Ionization (ESI) is the ideal ionization method, typically coupled with a high-resolution mass analyzer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system.

Theoretical Underpinnings & Expected Data

-

Molecular Ion: The molecular formula is C₉H₉NO₂. The monoisotopic mass is 163.06 g/mol . In positive-ion ESI-MS, the primary species observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 164.07. High-resolution MS can confirm the elemental composition to within a few parts per million (ppm).

-

The Nitrogen Rule: This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[9] Our molecule's weight of 163 Da is consistent with the presence of a single nitrogen atom, providing an immediate check on the proposed structure.[10][11]

Fragmentation Analysis (MS/MS)

By selecting the [M+H]⁺ ion (m/z 164) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that reveal the molecule's connectivity. The fragmentation is dictated by the path of least resistance—cleavages that result in the most stable carbocations or neutral losses.

Table 2: Predicted MS/MS Fragments for [M+H]⁺ of this compound

| Parent Ion m/z | Fragment Ion m/z | Neutral Loss | Proposed Fragment Structure/Identity | Rationale |

| 164.07 | 146.06 | H₂O (18.01 Da) | [M+H-H₂O]⁺ | Loss of water from the carboxylic acid is a common fragmentation pathway for protonated acids. |

| 164.07 | 118.07 | HCOOH (46.00 Da) | [M+H-HCOOH]⁺ | The most characteristic fragmentation is the loss of the entire carboxylic acid group as formic acid. This results in a stable isoindole cation. |

| 118.07 | 91.05 | HCN (27.02 Da) | [C₇H₇]⁺ | The isoindole cation can further fragment by losing HCN, leading to a tropylium-like ion, a common fragment for aromatic amines.[10] |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the standard for analyzing non-volatile solid samples like this one. The LC system introduces a pure sample into the mass spectrometer.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

Chromatographic Separation:

-

Column: A standard C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is appropriate.

-

Mobile Phase A: Water + 0.1% Formic Acid (Formic acid aids in protonation for positive-ion ESI).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A typical "scouting" gradient would be 5% B to 95% B over 5-10 minutes.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 1 - 5 µL.

-

-

Mass Spectrometer Settings (Positive ESI Mode):

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Gas Flow/Temp: Optimize desolvation gas flow and temperature (e.g., 300 °C) for maximal signal.

-

Mass Range (Full Scan): m/z 50 - 500 to observe the molecular ion and any potential impurities.

-

MS/MS Analysis: Use a data-dependent acquisition (DDA) mode to automatically trigger fragmentation on the most intense ion (which should be m/z 164.07). Set collision energy (CE) to a range (e.g., 10-30 eV) to observe the primary fragments.

-

Visualization: Predicted MS/MS Fragmentation Pathway

Caption: Predicted fragmentation of this compound.

Conclusion

The structural elucidation of this compound is efficiently and robustly achieved through the synergistic application of FTIR and Mass Spectrometry. FTIR provides definitive, non-destructive confirmation of the key carboxylic acid and secondary amine functional groups through their characteristic vibrational absorptions. High-resolution mass spectrometry confirms the elemental composition via an accurate mass measurement of the molecular ion and provides further structural proof through logical and predictable fragmentation pathways, such as the characteristic loss of the carboxylic acid moiety. Together, these techniques form a self-validating system, providing the high-confidence data essential for researchers and drug development professionals.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 10. GCMS Section 6.15 [people.whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to Determining the Solubility Profile of 2,3-Dihydro-1H-isoindole-1-carboxylic acid for Pharmaceutical Applications

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile, profoundly influencing its bioavailability, formulation design, and performance in preclinical assays.[1] This technical guide provides a comprehensive framework for characterizing the solubility of 2,3-Dihydro-1H-isoindole-1-carboxylic acid, a cyclic amino acid analogue. Given its amphoteric nature, possessing both acidic (carboxylic acid) and basic (secondary amine) functional groups, its solubility is expected to be critically dependent on pH.[2][3][4] This document outlines the theoretical principles governing its solubility, presents a detailed, field-proven protocol for determining its thermodynamic equilibrium solubility profile using the gold-standard shake-flask method, and provides a template for data analysis and interpretation. This guide is intended for researchers, chemists, and formulation scientists engaged in the drug discovery and development process.

Theoretical Framework: The Physicochemical Basis of Solubility

Understanding the molecular structure of this compound is fundamental to predicting and interpreting its solubility behavior. The molecule's key features are a carboxylic acid group and a secondary amine integrated into a bicyclic system. This structure confers amphoteric properties, meaning it can act as either an acid or a base.

-

Impact of pH and Ionization: The solubility of ionizable compounds is dictated by the pH of the aqueous medium.[5] The Henderson-Hasselbalch equation governs the ratio of ionized to un-ionized forms of the molecule based on the solution pH and the compound's pKa values (the acid dissociation constant for the carboxylic acid and the conjugate acid of the amine).

-

At Low pH (pH < pKa of carboxyl): The amine group is protonated (R-NH₂⁺-R'), and the carboxylic acid is in its neutral form (R-COOH). The molecule carries a net positive charge, typically leading to higher aqueous solubility.

-

At High pH (pH > pKa of amine): The carboxylic acid is deprotonated (R-COO⁻), and the amine is in its neutral form (R-NH-R'). The molecule carries a net negative charge, also enhancing solubility.

-

At the Isoelectric Point (pI): At a specific intermediate pH, the molecule exists predominantly as a zwitterion, with both a positive and a negative charge, resulting in a net neutral charge. For many amino acids, intermolecular electrostatic interactions are maximized in this state, leading to stronger crystal lattice forces and, consequently, minimum aqueous solubility.[2][6][7]

-

-

Kinetic vs. Thermodynamic Solubility: It is crucial to distinguish between two primary types of solubility measurements.[8]

-

Kinetic Solubility: This is a high-throughput measurement of how readily a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[9][10][11][12] It is relevant for early discovery to assess suitability for automated in vitro screening assays.[1][13]

-

Thermodynamic Solubility: This measures the true equilibrium concentration of a compound in a saturated solution after an extended incubation period, where the dissolved solute is in equilibrium with the undissolved solid.[14][15] This "gold standard" measurement is essential for lead optimization, formulation development, and understanding oral bioavailability.[15][16][17] This guide focuses exclusively on the determination of thermodynamic solubility.

-

Experimental Protocol: Thermodynamic pH-Solubility Profile Determination

The saturation shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility.[16][18] The protocol below is a robust, self-validating workflow designed to generate an accurate pH-solubility profile for this compound.

Materials and Equipment

-

Compound: Solid this compound (purity >95%).

-

Solvents/Buffers:

-

0.1 N HCl (for pH 1.2).

-

Acetate buffer (for pH 4.5).

-

Phosphate buffer (for pH 6.8 and 7.4).

-

Note: Pharmacopoeial buffer solutions are recommended for Biopharmaceutics Classification System (BCS) studies.[19]

-

-

Equipment:

-

Analytical balance.

-

Glass vials (e.g., 1.5-4 mL) with screw caps.

-

Thermomixer or orbital shaker with temperature control (e.g., set to 25°C or 37°C).

-

Calibrated pH meter.

-

Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Experimental Workflow

The following workflow outlines the key steps for determining the thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology

-

Compound Dispensing: Accurately weigh an amount of solid this compound sufficient to create a suspension into triplicate vials for each pH condition. A general rule is to add enough solid to exceed the estimated solubility by at least 1-2 mg/mL.[18]

-

Buffer Addition: Add a precise volume (e.g., 1.0 mL) of the appropriate pH buffer to each vial.

-

Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 700 rpm). Allow the samples to equilibrate for a minimum of 24 hours. To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h) until the concentration plateaus.[14][19]

-

Post-Equilibration Checks:

-

Visually inspect each vial to confirm that an excess of solid material remains, ensuring saturation was achieved.

-

Carefully measure the pH of the suspension in each vial at the end of the experiment to ensure the compound did not alter the buffer's pH.[16]

-

-

Phase Separation: To analyze the dissolved compound, the supernatant must be completely separated from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Carefully pipette the clear supernatant for analysis. This method may overestimate solubility if fine particles remain suspended.[20]

-

Filtration: Withdraw the suspension using a syringe and pass it through a low-binding 0.22 µm filter into a clean analysis vial. This may underestimate solubility if the compound adsorbs to the filter material.[20] The choice of method should be validated.

-

-

Quantification:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or Acetonitrile).

-

Create a set of calibration standards by diluting the stock solution with the analysis mobile phase.

-

Analyze the calibration standards and the supernatant samples by a validated HPLC-UV method.

-

The concentration of the compound in the supernatant is determined by comparing its peak area to the calibration curve.

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table for easy comparison and analysis.

Solubility Data Table (Template)

| Buffer System | Target pH | Final Measured pH | Temperature (°C) | Solubility (µg/mL) ± SD | Solubility (µM) ± SD |

| 0.1 N HCl | 1.2 | 25 | Record Result | Record Result | |

| Acetate Buffer | 4.5 | 25 | Record Result | Record Result | |

| Phosphate Buffer | 6.8 | 25 | Record Result | Record Result | |

| Phosphate Buffer | 7.4 | 25 | Record Result | Record Result |

SD: Standard Deviation of triplicate measurements.

Interpreting the pH-Solubility Profile

Plotting the measured solubility (on a logarithmic scale) against pH will generate the compound's characteristic pH-solubility profile.

Caption: Relationship between pH, Ionization, and Solubility.

The resulting V- or U-shaped curve is characteristic of amphoteric compounds. The lowest point on the curve corresponds to the intrinsic solubility at the isoelectric point. The increased solubility at lower and higher pH values is due to the formation of the more soluble cationic and anionic species, respectively. This profile is invaluable for selecting appropriate vehicles for in vivo studies and for predicting how solubility will change during transit through the gastrointestinal tract.

Conclusion

A thorough understanding of the solubility profile of this compound is not merely an academic exercise; it is a prerequisite for its successful development as a therapeutic agent. By employing the rigorous thermodynamic shake-flask method detailed in this guide, researchers can generate reliable and accurate data. This information is critical for guiding medicinal chemistry efforts, enabling rational formulation design, and ensuring the integrity of biological data, ultimately de-risking the compound's progression through the development pipeline.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. quora.com [quora.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. solubility experimental methods.pptx [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. enamine.net [enamine.net]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. evotec.com [evotec.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 18. researchgate.net [researchgate.net]

- 19. who.int [who.int]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Comprehensive Technical Guide to the Quantum Mechanical Calculation of 2,3-Dihydro-1H-isoindole-1-carboxylic Acid

Abstract

2,3-Dihydro-1H-isoindole-1-carboxylic acid and its derivatives represent a pivotal class of heterocyclic compounds, demonstrating significant potential in medicinal chemistry and drug development.[1] A profound understanding of their molecular structure, electronic properties, and reactivity is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive framework for the quantum mechanical investigation of this compound, leveraging Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset (MP2) perturbation theory. We present detailed, field-proven protocols for geometry optimization, the calculation of electronic and spectroscopic properties, and the interpretation of the resulting data. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to accelerate the discovery and optimization of isoindole-based pharmaceutical agents.

Introduction: The Significance of Isoindoles and the Need for a Quantum Mechanical Approach

The isoindole scaffold is a recurring motif in a multitude of biologically active compounds, exhibiting a wide spectrum of pharmacological activities.[1] The specific molecule of interest, this compound (CAS: 66938-02-1), serves as a crucial building block in organic synthesis.[1][2][3] Its structural and electronic characteristics dictate its interaction with biological targets, making a detailed understanding at the sub-atomic level essential for effective drug design.

Classical, empirical methods often fall short in providing the requisite level of detail to elucidate complex molecular behaviors. Quantum mechanics, however, offers a first-principles approach to describing the electronic structure and properties of molecules with high accuracy.[4][5] By solving the Schrödinger equation (or its density-based equivalent in DFT), we can compute a wide array of molecular properties that are either difficult or impossible to measure experimentally. The application of quantum mechanical methods in drug discovery is becoming increasingly prevalent, aiding in the prediction of molecular geometries, interaction energies, and spectroscopic signatures.[4]

This guide will focus on a multi-level theoretical approach, providing a robust and cross-validated understanding of the target molecule.

Theoretical Foundations: A Primer on a Multitude of Quantum Mechanical Methods

The selection of an appropriate theoretical method is a critical decision in computational chemistry, balancing accuracy with computational cost.[6][7] For a molecule like this compound, a prudent strategy involves the application of several methods to ensure the reliability of the obtained results.

Density Functional Theory (DFT)

DFT has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational efficiency.[7][8][9] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. In practice, the Kohn-Sham formulation of DFT is employed, which uses a fictitious system of non-interacting electrons to approximate the kinetic energy, with the remainder of the electronic interactions grouped into an exchange-correlation functional.

The choice of the exchange-correlation functional is crucial. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for organic molecules, often providing results of sufficient accuracy for many applications.[8][10][11]

Hartree-Fock (HF) Theory

The Hartree-Fock method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[12] It accounts for the electron-electron repulsion in an average way, neglecting electron correlation. While HF calculations are computationally less expensive than more advanced methods, the neglect of electron correlation can lead to inaccuracies, particularly in the prediction of reaction energies.[10][13] However, HF is a valuable starting point for more sophisticated correlated methods and can provide good structural parameters for many molecules.[12]

Møller-Plesset (MP2) Perturbation Theory

To incorporate the effects of electron correlation, post-Hartree-Fock methods can be employed. Møller-Plesset perturbation theory is one such method, which treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian.[4][14] The second-order correction, known as MP2, is a widely used method that often provides a significant improvement over HF results, particularly for systems where electron correlation is important.[10]

The Role of Basis Sets

The accuracy of any quantum mechanical calculation is also intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals.[15][16][17] Larger basis sets provide a more flexible description of the electron distribution but at a higher computational cost.[16]

For the calculations outlined in this guide, we will primarily utilize the Pople-style basis sets, such as 6-31G(d) and the more extensive 6-311++G(d,p) .[15] The inclusion of polarization functions (d) and diffuse functions (++) is crucial for an accurate description of bonding and non-bonding interactions.

Computational Methodology: A Step-by-Step Protocol

The following protocols are designed to be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

Molecular Structure Input

The initial step is to construct the 3D structure of this compound. This can be achieved using a molecular builder and editor. The basic structural information is as follows:

-

SMILES: OC(=O)C1NCc2ccccc12[18]

-

InChI: 1S/C9H9NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-4,8,10H,5H2,(H,11,12)[18]

Geometry Optimization

The initial structure is a mere approximation. It is imperative to perform a geometry optimization to find the minimum energy conformation of the molecule.

Protocol for DFT Geometry Optimization:

-

Method: B3LYP

-

Basis Set: 6-31G(d)

-

Keywords: Opt Freq (to perform an optimization and subsequent frequency calculation)

-

Convergence Criteria: Use default or tighter convergence criteria.

-

Verification: A successful optimization is confirmed by the absence of imaginary frequencies in the frequency calculation, which indicates that the structure corresponds to a true energy minimum.

This protocol should be repeated using HF/6-31G(d) and MP2/6-31G(d) to compare the resulting geometries.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation can be performed with a larger basis set to obtain more accurate electronic properties.

Protocol for Electronic Property Calculation:

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Input Geometry: The optimized geometry from the previous step.

-

Keywords: SP Pop=NBO (for a single-point energy calculation with Natural Bond Orbital analysis)

-

Properties to Analyze:

-

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability.[5][8]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[11]

-

Simulation of Spectroscopic Data

Quantum mechanical calculations can predict spectroscopic data, which can be invaluable for the identification and characterization of the molecule.

Protocol for IR Spectrum Simulation:

-

The frequency calculation performed during the geometry optimization step provides the vibrational frequencies and their corresponding intensities.

-

These can be plotted to generate a theoretical IR spectrum, which can be compared with experimental data.

Protocol for NMR Spectrum Simulation:

-

Method: GIAO (Gauge-Independent Atomic Orbital) is the standard method for NMR calculations.

-

Keywords: NMR

-

The calculation will yield the absolute chemical shieldings for each nucleus. These can be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

Anticipated Results and Discussion

The quantum mechanical calculations will yield a wealth of quantitative data that can be used to understand the properties of this compound.

Optimized Molecular Geometry

The geometry optimization will provide the precise bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. A comparison of the geometries obtained from DFT, HF, and MP2 methods will provide insight into the effect of electron correlation on the molecular structure.

Table 1: Comparison of Key Geometrical Parameters

| Parameter | HF/6-31G(d) | B3LYP/6-31G(d) | MP2/6-31G(d) |

| C=O Bond Length (Å) | Value | Value | Value |

| C-N Bond Length (Å) | Value | Value | Value |

| O-H Bond Length (Å) | Value | Value | Value |

| C-C-N Bond Angle (°) | Value | Value | Value |

(Note: The values in this table are illustrative and would be populated with the actual output from the calculations.)

Electronic Structure and Reactivity

The analysis of the frontier molecular orbitals and the MEP will provide a detailed picture of the molecule's electronic structure and reactivity.

Table 2: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

| Property | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

(Note: The values in this table are illustrative.)

A smaller HOMO-LUMO gap suggests higher reactivity.[8] The MEP map will visually identify the likely sites for electrophilic and nucleophilic attack. The carboxylic acid group is expected to be a region of high electron density and a potential site for electrophilic attack, while the aromatic ring will also exhibit distinct electronic features.

Spectroscopic Signatures

The simulated IR and NMR spectra will provide theoretical benchmarks that can be compared with experimental data to confirm the structure of synthesized compounds. The calculated vibrational frequencies in the IR spectrum will correspond to specific bond stretching and bending modes, while the NMR chemical shifts will be characteristic of the chemical environment of each nucleus.

Visualizations

Visual representations are crucial for interpreting complex computational data.

Caption: A 2D representation of the molecular structure of this compound.

Caption: A streamlined workflow for the quantum mechanical calculation of molecular properties.

Conclusion

This technical guide has outlined a robust and comprehensive approach for the quantum mechanical investigation of this compound. By employing a combination of DFT, HF, and MP2 methods with appropriate basis sets, researchers can obtain a detailed and reliable understanding of the molecule's structural, electronic, and spectroscopic properties. The insights gained from these calculations are invaluable for guiding synthetic efforts, predicting reactivity, and ultimately accelerating the process of drug discovery and development. The protocols and theoretical background presented herein provide a solid foundation for scientists to confidently apply these powerful computational tools to their research endeavors.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 66938-02-1 [amp.chemicalbook.com]

- 4. quantumzeitgeist.com [quantumzeitgeist.com]

- 5. youtube.com [youtube.com]

- 6. Choosing the Right Basis Set - ChemistryViews [chemistryviews.org]

- 7. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 8. irjweb.com [irjweb.com]

- 9. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How dependent are molecular and atomic properties on the electronic structure method? Comparison of Hartree-Fock, DFT, and MP2 on a biologically relevant set of molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lupinepublishers.com [lupinepublishers.com]

- 12. Application of Hartree-Fock Method for Modeling of Bioactive Molecules Using SAR and QSPR [scirp.org]

- 13. downloads.wavefun.com [downloads.wavefun.com]

- 14. cp2k.org [cp2k.org]

- 15. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 16. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 17. jetir.org [jetir.org]

- 18. This compound - Amerigo Scientific [amerigoscientific.com]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Isoindoline-1-Carboxylic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the discovery and first reported synthesis of isoindoline-1-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. We will delve into the historical context of its chemical origins, explore a plausible initial synthetic route rooted in foundational 19th-century chemistry, and contrast it with modern, efficient methodologies. This document is designed to offer not just procedural steps, but a deeper understanding of the chemical principles and strategic considerations that have evolved in the synthesis of this important molecule.

Introduction: The Significance of the Isoindoline Core

The isoindoline ring system, a bicyclic structure featuring a benzene ring fused to a five-membered nitrogen-containing ring, is a "privileged scaffold" in drug discovery.[1] Its rigid, yet three-dimensional, structure allows it to present substituents in a well-defined spatial orientation, making it an ideal core for interacting with biological targets. Specifically, isoindoline-1-carboxylic acid, as a constrained, non-proteinogenic alpha-amino acid, has been incorporated into a variety of biologically active compounds, including inhibitors of therapeutically relevant enzymes and modulators of protein-protein interactions.[2][3] Understanding its synthetic origins is fundamental to appreciating its role in the development of novel therapeutics.

Historical Context: The Era of Siegmund Gabriel and the Phthalimide

The story of isoindoline-1-carboxylic acid begins not with its direct synthesis, but with the groundbreaking work of German chemist Siegmund Gabriel. In 1887, Gabriel published a seminal paper in Berichte der deutschen chemischen Gesellschaft describing a robust method for the synthesis of primary amines.[4] This reaction, now universally known as the Gabriel Synthesis , utilized potassium phthalimide as a surrogate for an ammonia anion (NH₂⁻).[5][6]

The core principle of the Gabriel synthesis involves the N-alkylation of phthalimide with an alkyl halide, followed by the liberation of the primary amine.[2] This method was a significant advancement as it prevented the over-alkylation often observed when using ammonia directly, which typically yields mixtures of primary, secondary, and tertiary amines.[5] This foundational chemistry, centered on the reactivity of phthalic acid derivatives, set the stage for the eventual construction of the related isoindoline ring system.

The First Reported Synthesis: A Postulated Intramolecular Approach

While the exact first publication detailing the synthesis of isoindoline-1-carboxylic acid is not readily accessible in modern databases, a plausible and historically consistent route can be postulated based on the chemical knowledge of the late 19th and early 20th centuries. This first synthesis would have likely been an intramolecular variation of the principles established by Gabriel.

The logical starting material would be 2-(bromomethyl)benzoic acid . The reaction would proceed via an intramolecular nucleophilic substitution, where the nitrogen of an ammonia equivalent attacks the benzylic carbon bearing the bromine, leading to cyclization.

Plausible Historical Synthesis Pathway

The reaction can be envisioned as a two-step process:

-

Ammonolysis of 2-(bromomethyl)benzoyl halide: To activate the carboxyl group and prevent its interference, the starting benzoic acid would likely be converted to an acyl halide, for instance, the acyl chloride. This intermediate would then react with excess ammonia. The ammonia would serve two purposes: first, to form the primary amide at the carbonyl position, and second, to displace the bromide in an intramolecular fashion to form the isoindoline ring.

-

Hydrolysis: The resulting isoindolin-1-one (a cyclic amide, or lactam) would then be subjected to hydrolysis under acidic or basic conditions to open the lactam ring transiently and then re-close to the more stable amino acid, or be carefully hydrolyzed to yield the target isoindoline-1-carboxylic acid.

Diagram of Plausible Historical Synthesis

Caption: Plausible historical route to isoindoline-1-carboxylic acid.

Causality in Experimental Choices

-

Activation of the Carboxylic Acid: The conversion of the carboxylic acid to an acyl chloride is a classic strategy to increase the electrophilicity of the carbonyl carbon, facilitating amide formation.

-

Use of Excess Ammonia: Excess ammonia would be crucial to drive the reaction to completion, acting as both the nucleophile for amidation and cyclization, and as a base to neutralize the HBr byproduct.

-

Hydrolysis: The final hydrolysis step is a standard method for converting amides to carboxylic acids and amines.

A Modern Approach: Palladium-Catalyzed Enolate Arylation

In stark contrast to the harsh conditions and multi-step nature of early methods, modern organic synthesis offers highly efficient and selective routes to isoindoline-1-carboxylic acid and its derivatives. One such elegant method is the palladium-catalyzed intramolecular α-arylation of an α-amino acid ester . This approach, developed in the 21st century, showcases the power of transition metal catalysis.

This reaction involves the formation of a carbon-carbon bond between the α-carbon of an amino acid ester and an ortho-positioned halide on a benzene ring, mediated by a palladium catalyst.

Modern Synthesis Workflow

Diagram of Modern Synthesis Workflow

Caption: Workflow for modern synthesis via Pd-catalyzed cyclization.

Experimental Protocols

Protocol for Plausible Historical Synthesis (Representative)

Step 1: Synthesis of Isoindolin-1-one from 2-(Bromomethyl)benzoic acid

-

To a solution of 2-(bromomethyl)benzoic acid (1.0 eq) in thionyl chloride (5.0 eq), add a catalytic amount of DMF.

-

Heat the mixture at reflux for 2 hours, then cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure to yield crude 2-(bromomethyl)benzoyl chloride.

-

Dissolve the crude acyl chloride in a suitable inert solvent (e.g., THF) and add it dropwise to a cooled (0 °C) saturated solution of ammonia in the same solvent (approx. 10 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield isoindolin-1-one.

Step 2: Hydrolysis to Isoindoline-1-carboxylic acid

-

Suspend isoindolin-1-one (1.0 eq) in 6 M hydrochloric acid.

-

Heat the mixture at reflux for 24 hours.

-

Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH) to pH ~7.

-

The product may precipitate upon neutralization. If not, concentrate the solution and purify the resulting solid by recrystallization.

Protocol for Modern Pd-Catalyzed Synthesis of an Isoindoline-1-carboxylate Ester

This protocol is adapted from modern literature procedures for similar transformations.

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the N-protected α-amino ester substrate (e.g., N-benzyl-2-(2-bromophenyl)acetate) (1.0 eq), potassium phosphate (K₃PO₄, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq).

-

Add anhydrous THF as the solvent.

-

Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

-

Cool the reaction to room temperature, pour into water, and extract with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by flash chromatography on silica gel to yield the corresponding isoindoline-1-carboxylate ester.

-

Subsequent deprotection (e.g., hydrogenolysis for a benzyl group) and ester hydrolysis would yield the target isoindoline-1-carboxylic acid.

Data Summary

| Parameter | Plausible Historical Synthesis | Modern Pd-Catalyzed Synthesis |

| Starting Materials | 2-(Bromomethyl)benzoic acid, Ammonia | N-protected α-amino ester, Palladium catalyst, Base |

| Key Transformation | Intramolecular Nucleophilic Substitution | Intramolecular C-C Bond Formation |

| Reaction Conditions | Harsh (reflux in strong acid/base) | Mild to moderate (heating in organic solvent) |

| Selectivity | Potential for side reactions | High selectivity and functional group tolerance |

| Atom Economy | Moderate | High |

| Overall Yield | Likely low to moderate | Generally good to excellent |

Conclusion

The journey from the discovery of the Gabriel synthesis to the development of modern catalytic methods for constructing the isoindoline-1-carboxylic acid framework highlights the remarkable progress in the field of organic chemistry. While the precise first synthesis remains a historical footnote, the underlying principles are firmly rooted in the foundational work on phthalimide chemistry. Today, researchers have access to a powerful toolkit of synthetic methods that allow for the efficient and selective production of this valuable scaffold, paving the way for its continued application in the design and development of next-generation therapeutics.

References

Spectroscopic Characterization of Isoindoline-1-Carboxylic Acid: An In-Depth Technical Guide

Introduction: The Structural Significance and Analytical Challenges of Isoindoline-1-Carboxylic Acid

Isoindoline-1-carboxylic acid is a heterocyclic, non-proteinogenic alpha-amino acid that serves as a crucial structural motif in a variety of biologically active compounds and natural products.[1] Its rigid, bicyclic framework, composed of a benzene ring fused to a five-membered nitrogen-containing ring, imparts specific conformational constraints that are of significant interest in medicinal chemistry and drug development.[1] The stereochemistry at the alpha-carbon, coupled with the aromatic system, presents a unique analytical challenge requiring a multi-faceted spectroscopic approach for unambiguous characterization.

This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of isoindoline-1-carboxylic acid. Moving beyond a mere listing of methods, this document delves into the "why" behind experimental choices, offering field-proven insights into data interpretation. Each section is designed to be a self-validating system, grounding theoretical principles in practical application for researchers, scientists, and drug development professionals.

Molecular Structure and Key Spectroscopic Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Isoindoline-1-carboxylic acid (C₉H₉NO₂) possesses several key features that give rise to characteristic spectroscopic signals.

-

Aromatic Ring: The benzene ring provides a set of aromatic protons and carbons with distinct chemical shifts in NMR spectroscopy.

-

Saturated Heterocycle: The five-membered ring contains methylene (CH₂) and methine (CH) groups, as well as a secondary amine (NH).

-

Carboxylic Acid: The -COOH group is a primary site for analysis, with characteristic signals in IR and NMR spectroscopy.

-

Chiral Center: The C1 carbon is a stereocenter, which can lead to diastereotopic protons in the adjacent methylene group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environment